molecular formula C16H28O2 B110428 Oxacycloheptadec-8-en-2-one, (8Z)- CAS No. 123-69-3

Oxacycloheptadec-8-en-2-one, (8Z)-

Cat. No.: B110428
CAS No.: 123-69-3
M. Wt: 252.39 g/mol
InChI Key: NVIPUOMWGQAOIT-RQOWECAXSA-N
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Description

4-(Piperazin-1-yl)thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃S and a molecular weight of 219.31 g/mol . This compound is notable for its unique structure, which combines a thieno[3,2-c]pyridine core with a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)thieno[3,2-c]pyridine typically involves the reaction of thieno[3,2-c]pyridine with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures . The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .

Industrial Production Methods

While specific industrial production methods for 4-(piperazin-1-yl)thieno[3,2-c]pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Mechanism of Action

Properties

IUPAC Name

(8Z)-1-oxacycloheptadec-8-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2/b4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIPUOMWGQAOIT-RQOWECAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCOC(=O)CCCCCC=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCOC(=O)CCCCC/C=C\CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881237
Record name Musk
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Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

398.00 to 399.00 °C. @ 760.00 mm Hg
Record name (Z)-7-Hexadecen-1,16-olide
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CAS No.

123-69-3
Record name Ambrettolide
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Record name Oxacycloheptadec-8-en-2-one, (8Z)-
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Record name Hexadec-7-en-16-olide
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Record name OXACYCLOHEPTADEC-8-EN-2-ONE, (8Z)-
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Record name (Z)-7-Hexadecen-1,16-olide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031086
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxacycloheptadec-8-en-2-one, (8Z)-
Reactant of Route 2
Oxacycloheptadec-8-en-2-one, (8Z)-
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Oxacycloheptadec-8-en-2-one, (8Z)-
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Reactant of Route 6
Oxacycloheptadec-8-en-2-one, (8Z)-

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